molecular formula C12H20ClN3O2 B1485976 4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride CAS No. 2203070-60-2

4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride

Cat. No.: B1485976
CAS No.: 2203070-60-2
M. Wt: 273.76 g/mol
InChI Key: SRZWNTINOSPQDA-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone under acidic conditions The piperidine ring is often prepared via the hydrogenation of pyridine derivatives

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid
  • Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives

Uniqueness

4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is unique due to its specific combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(3-propan-2-ylpyrazol-1-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-9(2)10-3-8-15(14-10)12(11(16)17)4-6-13-7-5-12;/h3,8-9,13H,4-7H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZWNTINOSPQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)C2(CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
Reactant of Route 2
4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
Reactant of Route 3
4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
Reactant of Route 4
4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
Reactant of Route 5
4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
Reactant of Route 6
4-(3-Isopropyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride

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